molecular formula C15H21N3 B2903221 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine CAS No. 147084-69-3

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine

Cat. No. B2903221
M. Wt: 243.354
InChI Key: ABIXKBMKJXACGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine, also known as PTU, is a small molecule inhibitor that has been used in scientific research for several years. PTU is a heterocyclic compound that contains a triazatricyclo[4.3.1.1~3,8~]undecane ring system and a phenyl group. This compound has been shown to have several interesting properties, including the ability to inhibit the activity of certain enzymes and receptors.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine involves the condensation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with ethyl 2-bromoacetate, followed by reduction of the resulting ester and cyclization with hydrazine hydrate.

Starting Materials
1-phenyl-1,2,3,4-tetrahydroisoquinoline, ethyl 2-bromoacetate, sodium borohydride, hydrazine hydrate

Reaction
1. Condensation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the corresponding ester., 2. Reduction of the ester using sodium borohydride to form the corresponding alcohol., 3. Cyclization of the alcohol with hydrazine hydrate to form the desired product, 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine.

Mechanism Of Action

The mechanism of action of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine is not fully understood, but it is thought to involve the inhibition of enzyme activity through the formation of a covalent bond between 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine and the enzyme. This covalent bond is thought to disrupt the active site of the enzyme, thereby inhibiting its activity.

Biochemical And Physiological Effects

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has been shown to have several biochemical and physiological effects. For example, 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has been shown to inhibit the production of melanin in melanocytes, which has led to its use as a skin whitening agent. 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has also been shown to inhibit the synthesis of norepinephrine from dopamine, which has led to its use as a tool to study the role of norepinephrine in various physiological processes.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors. This property allows researchers to study the specific role of these enzymes and receptors in various physiological processes. However, one limitation of using 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine is its potential to interact with other proteins or enzymes in the cell, which could lead to unintended effects.

Future Directions

There are several future directions for research involving 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine. One area of interest is the development of new 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine derivatives that have improved selectivity and potency. Another area of interest is the use of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine as a tool to study the role of norepinephrine in various physiological processes, such as learning and memory. Additionally, 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine may have potential therapeutic applications in the treatment of certain diseases, such as Parkinson's disease, where the inhibition of dopamine beta-hydroxylase may be beneficial.

Scientific Research Applications

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has been used extensively in scientific research to study the activity of various enzymes and receptors. For example, 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This property has led to the use of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine as a skin whitening agent in cosmetics. 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine has also been shown to inhibit the activity of dopamine beta-hydroxylase, an enzyme that is involved in the synthesis of norepinephrine from dopamine. This property has led to the use of 1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine as a tool to study the role of norepinephrine in various physiological processes.

properties

IUPAC Name

1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c16-14-12-8-17-6-7-18(9-12)11-15(14,10-17)13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIXKBMKJXACGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CN1CC(C2)(C3N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806757
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine

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